![molecular formula C20H25N3O B14148299 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol CAS No. 88973-04-0](/img/structure/B14148299.png)
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a phenolic group substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common method starts with the alkylation of phenol using tert-butyl chloride in the presence of a strong base like sodium hydroxide to introduce the tert-butyl groups. The imidazo[1,2-a]pyrimidine moiety can be synthesized separately through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and glyoxal. The final step involves coupling the phenolic and imidazo[1,2-a]pyrimidine intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazo[1,2-a]pyrimidine moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted phenolic derivatives.
科学的研究の応用
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, leveraging the bioactivity of the imidazo[1,2-a]pyrimidine moiety.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural stability and reactivity.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazo[1,2-a]pyrimidine moiety can interact with specific proteins, modulating their activity and influencing cellular pathways involved in inflammation and cancer.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry for their bioactivity.
Uniqueness
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is unique due to the combination of the bulky tert-butyl groups, the phenolic antioxidant properties, and the bioactive imidazo[1,2-a]pyrimidine moiety
特性
CAS番号 |
88973-04-0 |
|---|---|
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-imidazo[1,2-a]pyrimidin-2-ylphenol |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)14-10-13(11-15(17(14)24)20(4,5)6)16-12-23-9-7-8-21-18(23)22-16/h7-12,24H,1-6H3 |
InChIキー |
NGJIWQHPLYKBIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN3C=CC=NC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
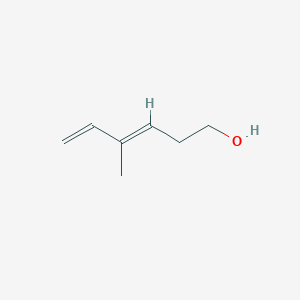
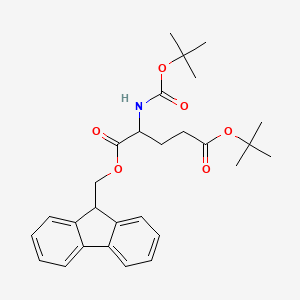
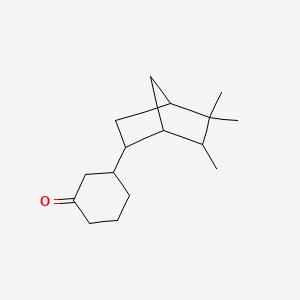

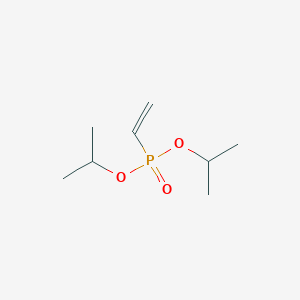
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
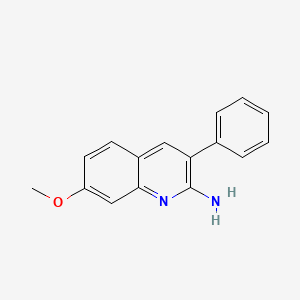
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
